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Compound of Interest

Compound Name: TG100-115

Cat. No.: B1684651 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the inhibitory activity and selectivity of TG100-115
against the Class I phosphoinositide 3-kinase (PI3K) isoforms. This document provides

quantitative data, detailed experimental methodologies, and visual representations of relevant

biological pathways and workflows.

Executive Summary
TG100-115 is a small molecule inhibitor that demonstrates potent and selective activity against

the gamma (γ) and delta (δ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its

mechanism of action confers significant anti-inflammatory properties by targeting the PI3K

isoforms predominantly expressed in immune cells.[3][5] This high degree of selectivity, with

minimal activity against the alpha (α) and beta (β) isoforms, makes TG100-115 a valuable tool

for investigating PI3Kγ/δ-specific signaling and a candidate for therapeutic development in

inflammatory diseases and ischemia/reperfusion injuries.[3][4][6] This guide summarizes the

quantitative selectivity profile, the experimental methods used for its determination, and the

signaling context of its targets.

Quantitative Selectivity Profile
The inhibitory potency of TG100-115 against the four Class I PI3K isoforms is typically

measured by determining the half-maximal inhibitory concentration (IC50). The data

consistently show a strong preference for the γ and δ isoforms over the α and β isoforms.
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Table 1: TG100-115 IC50 Values for PI3K Isoforms

PI3K Isoform IC50
Selectivity vs.
PI3Kα

Selectivity vs.
PI3Kβ

Reference(s)

PI3Kγ 83 nM ~14,458-fold ~15,663-fold [1][2][4][7]

PI3Kδ 235 nM ~5,106-fold ~5,532-fold [1][2][4][7]

PI3Kα
1,200,000 nM

(1.2 µM)
1-fold - [1][4][7]

| PI3Kβ | 1,300,000 nM (1.3 µM) | - | 1-fold |[1][4][7] |

Note: IC50 values for PI3Kα and PI3Kβ were reported as 1.3 µM and 1.2 µM respectively[7],

and 1.2 mM and 1.3 mM in another source, the latter of which appears to be a typographical

error and µM is the more accepted value.[1] For the purpose of this table, the more

conservative µM values are used.

Beyond the PI3K family, TG100-115 was assayed against a panel of 133 to 140 other protein

kinases and was found not to inhibit any of them with IC50 values below 1 µM, demonstrating

its high specificity.[2][4][7] However, it has also been identified as an inhibitor of the transient

receptor potential melastatin 7 (TRPM7) kinase with an IC50 of 1.07 µM.[7][8]

PI3K Signaling Pathway and Point of Inhibition
The PI3K signaling cascade is a critical regulator of numerous cellular processes. Class I

PI3Ks are activated by cell surface receptors, such as G-protein coupled receptors (GPCRs)

and receptor tyrosine kinases (RTKs). Upon activation, they phosphorylate phosphatidylinositol

4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-

trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors,

most notably the kinase Akt, which in turn modulates cell growth, proliferation, survival, and

inflammation. The γ and δ isoforms are primarily involved in inflammatory and immune cell

signaling.[9][10]
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Caption: PI3K signaling pathway with TG100-115 inhibition points.

Experimental Protocol: In Vitro Kinase Assay
The isoform selectivity of TG100-115 was determined using a biochemical in vitro kinase

assay. The principle of this assay is to measure the consumption of ATP during the

phosphorylation of a lipid substrate by a specific recombinant PI3K isoform. The remaining ATP

is quantified using a luminescent detection system.
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4.1 Assay Principle Recombinant PI3K enzymes phosphorylate the substrate D-myo-

phosphatidylinositol 4,5-bisphosphate (PIP2), consuming ATP in the process. In the presence

of an inhibitor like TG100-115, this reaction is impeded. After a set incubation period, a reagent

(e.g., Kinase-Glo®) is added that contains luciferase and its substrate. The light produced by

this reaction is directly proportional to the amount of ATP remaining. A lower luminescent signal

indicates higher kinase activity (more ATP consumed) and less inhibition.

4.2 Materials & Reagents

Enzymes: Recombinant human PI3K isoforms (α, β, γ, δ).

Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2).

Inhibitor: TG100-115 dissolved in DMSO.

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1]

ATP Solution: Adenosine triphosphate.

Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit or similar.

Hardware: 96-well or 384-well plates, luminometer.

4.3 Step-by-Step Procedure

Preparation: A reaction mix is prepared containing the reaction buffer, 50 µM PIP2 substrate,

and a specific PI3K isoform (250-500 ng/well). This mixture is aliquoted into the wells of a

96-well plate.[1]

Inhibitor Addition: TG100-115, diluted in DMSO, is added to the wells to achieve a final

concentration range of 1 nM to 100 µM. Control wells receive only DMSO.[1]

Reaction Initiation: The kinase reaction is initiated by adding ATP to a final concentration of 3

µM.[2]

Incubation: The plate is incubated at room temperature for 90 minutes to allow the enzymatic

reaction to proceed.[1]
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Signal Detection: An equal volume of Kinase-Glo® reagent is added to each well. This stops

the kinase reaction and begins the luminescence reaction.

Measurement: After a brief incubation, the luminescence of each well is measured using a

plate-reading luminometer.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the

DMSO control. IC50 values are then calculated by fitting the concentration-response data to

a four-parameter logistic curve using software such as Prism.[1]

Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the IC50 of TG100-115 against a

PI3K isoform.
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Caption: Workflow for the in vitro PI3K isoform selectivity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.selleckchem.com/products/TG100-115.html
https://www.medchemexpress.com/TG100-115.html
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1702529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1702529/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assays_for_Measuring_PI3K_delta_and_PI3K_gamma_Inhibition.pdf
https://pubmed.ncbi.nlm.nih.gov/17371238/
https://pubmed.ncbi.nlm.nih.gov/17371238/
https://www.caymanchem.com/product/10010512/tg-100-115
https://pubmed.ncbi.nlm.nih.gov/28161478/
https://pubmed.ncbi.nlm.nih.gov/28161478/
https://jtgga.org/articles/molecular-mechanisms-of-pi3k-isoform-dependence-in-embryonic-growth/jtgga.galenos.2024.2024-6-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC11576644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11576644/
https://www.benchchem.com/product/b1684651#tg100-115-s-selectivity-for-pi3k-isoforms
https://www.benchchem.com/product/b1684651#tg100-115-s-selectivity-for-pi3k-isoforms
https://www.benchchem.com/product/b1684651#tg100-115-s-selectivity-for-pi3k-isoforms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684651?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

